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molecular formula C12H16N4 B3058210 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 884340-12-9

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No. B3058210
M. Wt: 216.28 g/mol
InChI Key: JFKPRGAXIHXMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625922B2

Procedure details

4-hydrazinopyridine hydrochloride (400 mg, 2.74 mmol) was dissolved in MeOH and passed through a column filled with the ion-exchange resin Ambersep 900-OH (Fluka). MeOH was eluted until no product remains in the column (checked by TLC). Concentration of the resulting methanolic solution afforded 4-hydrazinopyridine (285 mg, 95%) as a red oil. 1H-NMR (δ, ppm, DMSO-d6): 4.14 (s, 2H, NH2), 6.62 (d, 2H, Harom,Py, J=6.2 Hz), 7.51 (s, 1H, NH), 8.00 (d, 2H, Harom,Py, J=6.2 Hz). A mixture of 4-hydrazinopyridine (285 mg, 2.61 mmol) and 4,4-dimethyl-3-oxopentanenitrile (327 mg, 2.61 mmol) in toluene (1 mL) was heated under reflux during 16 h. After cooling to room temperature, evaporation of the solvent in vacuo afforded a brown residue which was purified by chromatography on silica gel (cyclohexane-EtOAc, 6:4 until 3:7). The title compound (291 mg, 51%) was obtained as a pale yellow solid (Rf 0.27, cyclohexane-EtOAc, 3:7). 1H-NMR (δ, ppm, DMSO-d6): 1.22 (s, 9H, t-Bu), 5.46 (s, 1H, HPyz,4), 5.56 (s, 2H, NH2), 7.70 (s, 2H, Harom,Py), 8.56 (s, 2H, Harom,Py). 13C-NMR (δ, ppm, DMSO-d6): 29.8 ((CH3)3), 31.9 (C(CH3)3), 88.7 (CPyz,4), 114.6 (CPy,3+5), 146.0 and 148.5 (CPyz,5 and CPyz,3), 150.4 (CPy,2+6), 162.5 (CPyz,4). LC-MS (m/z): 217 (M+H, 100).
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[NH2:2].[CH3:9][C:10]([CH3:17])([CH3:16])[C:11](=O)[CH2:12][C:13]#[N:14]>C1(C)C=CC=CC=1>[C:10]([C:11]1[CH:12]=[C:13]([NH2:14])[N:1]([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[N:2]=1)([CH3:17])([CH3:16])[CH3:9]

Inputs

Step One
Name
Quantity
285 mg
Type
reactant
Smiles
N(N)C1=CC=NC=C1
Name
Quantity
327 mg
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux during 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
afforded a brown residue which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (cyclohexane-EtOAc, 6:4 until 3:7)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 291 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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